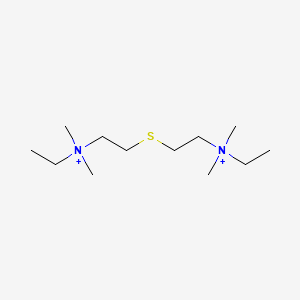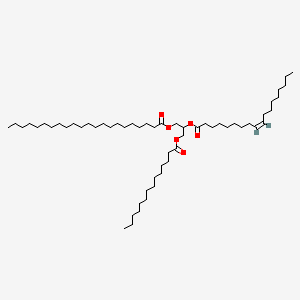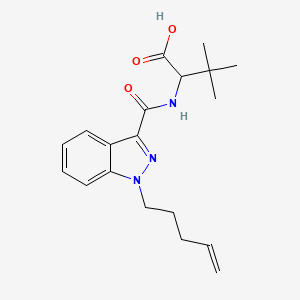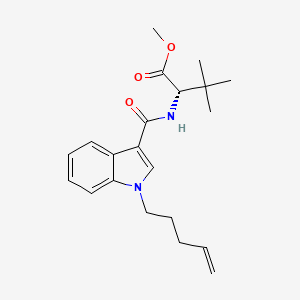
MDMB-4en-PICA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of MDMB-4en-PICA involves several steps, including the preparation of the indole core and the subsequent attachment of the carboxamido and butanoate groups. The synthetic route typically involves the following steps:
Preparation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amide coupling reaction.
Attachment of the Butanoate Group: The butanoate group is attached through esterification reactions.
Analyse Des Réactions Chimiques
MDMB-4en-PICA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yl group.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
N-Dealkylation: The compound can undergo N-dealkylation reactions, leading to the removal of the pent-4-en-1-yl group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), acidic or basic hydrolysis conditions, and dealkylating agents (e.g., hydrogen peroxide).
Applications De Recherche Scientifique
MDMB-4en-PICA has several scientific research applications, including:
Mécanisme D'action
MDMB-4en-PICA exerts its effects by interacting with cannabinoid receptors, primarily CB1 and CB2. The activation of these receptors leads to various pharmacological effects, including psychoactive effects similar to those of THC. The compound acts as a potent agonist of the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
MDMB-4en-PICA is structurally similar to other synthetic cannabinoids, such as MDMB-4en-PINACA and MDMB-3en-BINACA. These compounds share similar core structures but differ in their side chains and functional groups . The unique feature of this compound is the presence of the pent-4-en-1-yl group, which distinguishes it from other synthetic cannabinoids .
Similar compounds include:
MDMB-4en-PINACA: Similar structure but with different side chains.
MDMB-3en-BINACA: Similar core structure with variations in the functional groups.
5F-MDMB-PICA: Contains a fluorine atom in the side chain.
Propriétés
Numéro CAS |
2659308-32-2 |
|---|---|
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H28N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h6,8-9,11-12,14,18H,1,7,10,13H2,2-5H3,(H,22,24)/t18-/m1/s1 |
Clé InChI |
DKAYJHYDQWJEBK-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
SMILES canonique |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



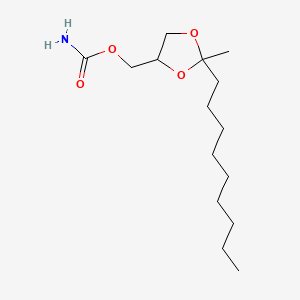
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)

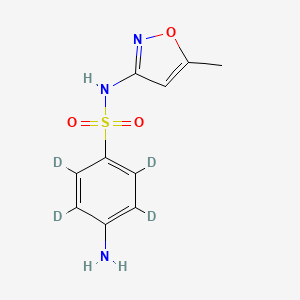

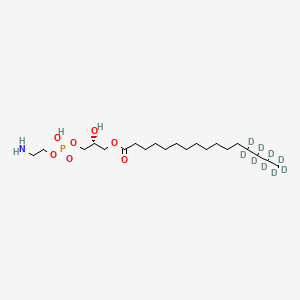
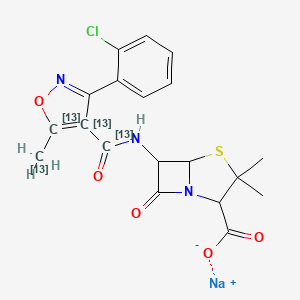

![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
